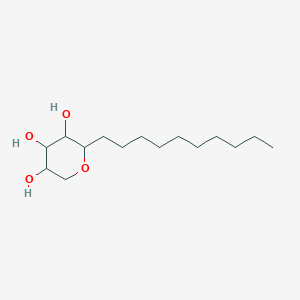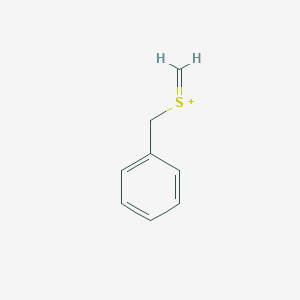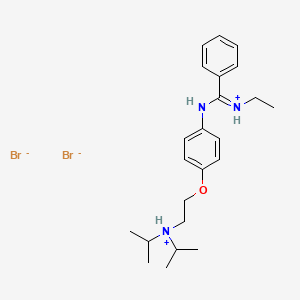
3-Oxobut-1-en-2-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxobut-1-en-2-yl thiocyanate is an organic compound that features both a thiocyanate group and an enone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobut-1-en-2-yl thiocyanate can be achieved through various methods. One common approach involves the thiocyanation of enones. For example, the reaction of an enone with thiocyanate salts in the presence of an oxidizing agent can yield the desired product . Another method involves the use of photo- and electrochemical thiocyanation reactions, which have been developed to introduce the thiocyanato group into organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of thiocyanation and enone chemistry can be applied. Industrial processes would likely involve scalable reaction conditions, such as the use of continuous flow reactors and optimized catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxobut-1-en-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The enone moiety can be reduced to yield saturated thiocyanates.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce saturated thiocyanates .
Wissenschaftliche Forschungsanwendungen
3-Oxobut-1-en-2-yl thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism by which 3-Oxobut-1-en-2-yl thiocyanate exerts its effects involves the reactivity of the thiocyanate group and the enone moiety. The thiocyanate group can participate in nucleophilic substitution reactions, while the enone structure can undergo conjugate addition reactions. These interactions can lead to the formation of various products with different properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylphosphinothioyl)-2-(3-oxobut-1-en-yl)ferrocene: This compound features a similar enone structure but with a ferrocene moiety and a diphenylphosphinothioyl group.
1-Alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides: These compounds have a similar enone structure but with different substituents.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
83415-89-8 |
|---|---|
Molekularformel |
C5H5NOS |
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
3-oxobut-1-en-2-yl thiocyanate |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5(2)8-3-6/h2H2,1H3 |
InChI-Schlüssel |
VVIWGNSQHCOBGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)


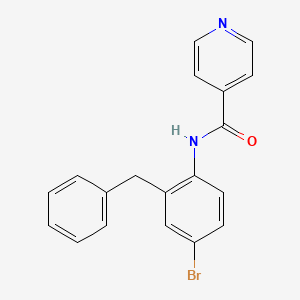

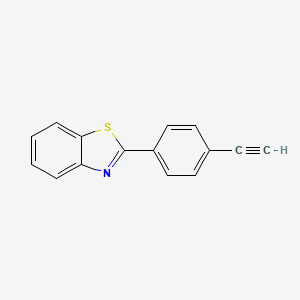
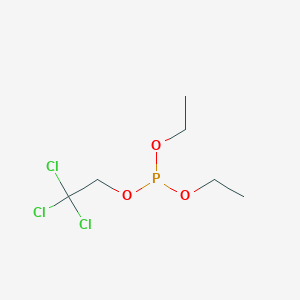
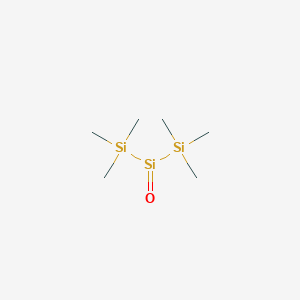
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
